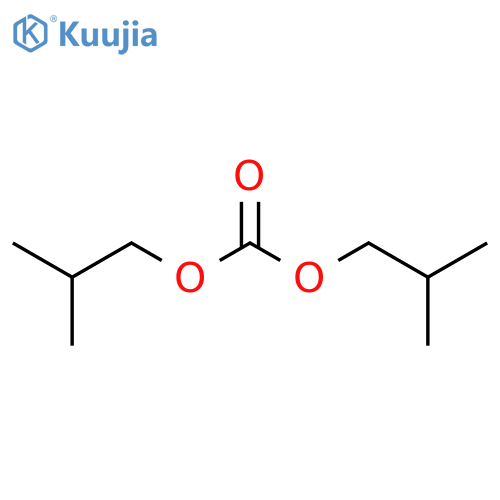Cas no 539-92-4 (Diisobutyl carbonate)

Diisobutyl carbonate structure
商品名:Diisobutyl carbonate
Diisobutyl carbonate 化学的及び物理的性質
名前と識別子
-
- Carbonic acid,bis(2-methylpropyl) ester
- bis(2-methylpropyl) carbonate
- DIISOBUTYLCARBINYL ACETATE
- Carbonic acid,diisobutyl ester
- diisobutyl carbonate
- Diisobutylcarbonat
- Isobutyl carbonate
- Kohlensaeure-diisobutylester
- Carbonic acid, bis(2-methylpropyl) ester
- Carbonic acid, diisobutyl ester
- Carbonic acid diisobutyl ester
- UXXXZMDJQLPQPH-UHFFFAOYSA-N
- diisobutylcarbonate
- di-iso-butyl carbonate
- (iso-C4H9O)2C(O)
- Carbonic acid, di-isobutyl ester
- NSC4009
- Carbonic acid, diisobutyl ester (8CI)
- NSC-4009
- DTXSID4060236
- D81477
- carbonic acid bis-(2-methylpropyl) ester
- MFCD00026479
- NSC 4009
- NS00043110
- UNII-UN7NR8B1XJ
- EINECS 208-730-3
- AKOS024333533
- CS-0160242
- UN7NR8B1XJ
- 539-92-4
- SCHEMBL37351
- DTXCID3041532
- Diisobutyl carbonate
-
- MDL: MFCD00026479
- インチ: 1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3
- InChIKey: UXXXZMDJQLPQPH-UHFFFAOYSA-N
- ほほえんだ: O(C(=O)OC([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 174.12600
- どういたいしつりょう: 174.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 0.9138
- ふってん: 245.22°C (rough estimate)
- 屈折率: 1.4072 (estimate)
- PSA: 35.53000
- LogP: 2.45160
Diisobutyl carbonate セキュリティ情報
Diisobutyl carbonate 税関データ
- 税関コード:2920909090
- 税関データ:
中国税関コード:
2920909090概要:
2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Diisobutyl carbonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D759406-1g |
Diisobutyl carbonate |
539-92-4 | 95% | 1g |
$560 | 2024-06-07 | |
| eNovation Chemicals LLC | D759406-100mg |
Diisobutyl carbonate |
539-92-4 | 95% | 100mg |
$165 | 2024-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY659-200mg |
Diisobutyl carbonate |
539-92-4 | 98% | 200mg |
2769.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | D759406-500mg |
Diisobutyl carbonate |
539-92-4 | 95% | 500mg |
$450 | 2024-06-07 | |
| 1PlusChem | 1P003B70-1g |
Diisobutyl carbonate |
539-92-4 | 95% | 1g |
$575.00 | 2024-04-30 | |
| Aaron | AR003BFC-250mg |
Diisobutyl carbonate |
539-92-4 | 95% | 250mg |
$232.00 | 2025-01-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL132-1g |
bis(2-methylpropyl) carbonate |
539-92-4 | 95% | 1g |
¥3326.0 | 2024-04-18 | |
| eNovation Chemicals LLC | D759406-250mg |
Diisobutyl carbonate |
539-92-4 | 95% | 250mg |
$245 | 2025-02-24 | |
| eNovation Chemicals LLC | D759406-1g |
Diisobutyl carbonate |
539-92-4 | 95% | 1g |
$560 | 2025-02-24 | |
| eNovation Chemicals LLC | D759406-500mg |
Diisobutyl carbonate |
539-92-4 | 95% | 500mg |
$450 | 2025-02-28 |
Diisobutyl carbonate 関連文献
-
1. 369. Physical properties and chemical constitution. Part XXIII. Miscellaneous compounds. Investigation of the so-called co-ordinate or dative link in esters of oxy-acids and in nitro-paraffins by molecular refractivity determinations. atomic, structural, and group parachors and refractivitiesArthur I. Vogel J. Chem. Soc. 1948 1833
-
2. Pyrolysis of carbonates. Part I. The gas-phase pyrolysis of some symmetrical primary alkyl carbonatesD. B. Bigley,C. M. Wren J. Chem. Soc. Perkin Trans. 2 1972 926
-
Achille Parfait Atchan Nwakiban,Arold Jorel Sokeng,Mario Dell'Agli,Lorenzo Bossi,Giangiacomo Beretta,Fabrizio Gelmini,Armelle Deutou Tchamgoue,Gabriel Agbor Agbor,Jules-Roger Kuiaté,Maria Daglia,Paolo Magni Food Funct. 2019 10 6533
-
Wenjing Wang,Jijun Xue,Tian Tian,Yingdong Jiao,Ying Li Org. Biomol. Chem. 2013 11 6686
-
5. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoidsGuilherme S. Caleffi,Felipe C. Demidoff,Carmen Nájera,Paulo R. R. Costa Org. Chem. Front. 2022 9 1165
539-92-4 (Diisobutyl carbonate) 関連製品
- 623-96-1(Dipropylcarbonate)
- 56525-42-9(Methyl Propyl Carbonate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:539-92-4)Diisobutyl carbonate

清らかである:99%
はかる:1.0g
価格 ($):417.0